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Compound of Interest

Compound Name: Trideca-4,7-diynal

Cat. No.: B14405806

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected experimental data for Trideca-4,7-
diynal against published literature values for structurally similar compounds. Due to the limited
availability of specific experimental data for Trideca-4,7-diynal in public literature, this
comparison relies on established principles of organic spectroscopy and data from related
polyunsaturated alkynes.

Physicochemical Properties

A summary of the basic physicochemical properties of Trideca-4,7-diynal is presented below.

Property Value Source
Molecular Formula Ci13H180

Molecular Weight 190.28 g/mol

CAS Number 87681-30-9

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for Trideca-4,7-diynal based
on typical values for alkynyl aldehydes and related compounds from published literature.
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13C NMR Spectroscopy

The expected chemical shifts for the carbon atoms in Trideca-4,7-diynal are estimated based
on standard ranges for similar functional groups.[1][2][3] The aldehyde carbon is expected to
be the most downfield signal, while the sp-hybridized carbons of the alkyne groups will appear
in their characteristic region.

Expected Chemical Shift

Carbon Atom Notes
(ppm)
C1 (CHO) 190 - 200 Aldehyde carbonyl carbon.
Methylene group adjacent to
Cc2 40 - 50 Y grotip acl
the aldehyde.
C3 20 - 30 Methylene group.
C4, C5 70 -90 Internal alkyne carbons.
Methylene group between the
C6 20- 30
alkynes.
C7,C8 70-90 Internal alkyne carbons.
C9-C12 10 - 40 Alkyl chain carbons.
C13 ~14 Terminal methy! group.

1H NMR Spectroscopy

Proton NMR data is predicted based on typical coupling constants and chemical shifts for
protons in similar electronic environments.
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Expected Chemical

Proton(s) . Multiplicity Notes
Shift (ppm)
Aldehyde proton
H1 (CHO) 9.6-9.8 Triplet coupled to C2
protons.
Methylene protons
H2 ~2.5 Quartet adjacent to the
aldehyde.
H3 ~1.6 Multiplet Methylene protons.
] Methylene protons
H6 ~2.2 Multiplet
between the alkynes.
H9 - H12 1.2-15 Multiplets Alkyl chain protons.
) Terminal methyl
H13 ~0.9 Triplet

protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and

internal alkyne functional groups.[4][5][6][7]

Functional Group

Expected Absorption
(cm™)

Intensity

C=0 (Aldehyde)

1720 - 1740

Strong

C-H (Aldehyde)

2820 - 2850 and 2720 - 2750

Medium (two bands)

C=C (Internal Alkyne)

2100 - 2260

Weak to medium

Experimental Protocols

General Synthesis of a Diynal via Cadiot-Chodkiewicz Coupling
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While a specific protocol for Trideca-4,7-diynal is not readily available, a general and plausible
synthetic route can be adapted from established methods for the synthesis of polyynes.[3][9]
[10] A common strategy involves the Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-
bromoalkyne.

Step 1: Synthesis of 1-bromo-1-heptyne (Precursor 1)

e To a solution of 1-heptyne in acetone, add N-bromosuccinimide (NBS) and a catalytic
amount of silver nitrate.

 Stir the reaction mixture at room temperature until the starting material is consumed
(monitored by TLC).

» Quench the reaction with water and extract the product with diethyl ether.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 1-bromo-1-heptyne.

Step 2: Synthesis of Hex-5-yn-1-al (Precursor 2)

o Protect the aldehyde of 5-hexynal as a dimethyl acetal.

e The resulting protected alkyne is carried forward to the coupling step.
Step 3: Cadiot-Chodkiewicz Coupling

e To a solution of 1-bromo-1-heptyne and the protected hex-5-yn-1-al in a suitable solvent
(e.g., THF/methanol), add a catalytic amount of copper(l) chloride and an amine base (e.g.,
ethylamine).

 Stir the reaction at room temperature under an inert atmosphere.

» After completion, quench the reaction with an aqueous solution of ammonium chloride and
extract the product.

 Purify the coupled product by column chromatography.

Step 4: Deprotection
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o Treat the purified, protected diynal with an acidic aqueous solution (e.g., dilute HCI) to
hydrolyze the acetal and yield Trideca-4,7-diynal.

 Purify the final product by column chromatography.

Visualizations
Synthetic Workflow for Trideca-4,7-diynal

General Synthetic Workflow for Trideca-4,7-diynal
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Caption: A representative synthetic pathway for Trideca-4,7-diynal.

Hypothetical Signaling Pathway Modulation

Polyunsaturated fatty acids and their analogs can influence various cellular signaling pathways.
Alkynyl-containing fatty acid surrogates have been used to study lipid metabolism and
oxidation.[11][12] Reactive aldehydes are also known to interact with cellular nucleophiles,
potentially modulating pathways related to oxidative stress and inflammation.
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Hypothetical Signaling Pathway Modulation by Trideca-4,7-diynal
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Caption: Potential cellular interactions of Trideca-4,7-diynal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Trideca-4,7-diynal:
Experimental Data vs. Published Literature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14405806#comparison-of-experimental-data-with-
published-literature-on-trideca-4-7-diynal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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